molecular formula C8H5F3O3 B2878460 2-Trifluoroacetylhydroquinone CAS No. 2228443-31-8

2-Trifluoroacetylhydroquinone

Cat. No. B2878460
CAS RN: 2228443-31-8
M. Wt: 206.12
InChI Key: ABNIAUJPESWBGK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Cyanide Detection in Aqueous Environments

A novel application involves the synthesis of 2-(trifluoroacetylamino)anthraquinone (2-TFAQ), exploiting the nucleophilic nature of cyanide. This compound serves as a simple, sensitive, and highly effective sensor for the "naked-eye" detection of very low concentrations of cyanide in water, highlighting the potential for environmental monitoring and public safety applications (Hao Niu et al., 2008).

Mitochondrial Respiratory Complex II Studies

Research on the mitochondrial respiratory Complex II, or succinate:ubiquinone oxidoreductase (SQR), has utilized 2-thenoyltrifluoroacetone (TTFA) to elucidate its structure and function. This complex plays a crucial role in both the tricarboxylic acid cycle and aerobic respiration. Understanding its structure provides insights into the mitochondrial respiratory system and related human diseases (F. Sun et al., 2005).

Mechanisms of Mitochondrial Dysfunction

Triclosan, a widely used antibacterial agent, has been shown to cause mitochondrial dysfunction through mechanisms including direct inhibition of complex II activity. Studies have used thenoyltrifluoroacetone, a complex II inhibitor, to compare its effects with triclosan, providing insights into the broader impacts of environmental contaminants on cellular respiration (V. Teplova et al., 2017).

Synthesis Applications

Trifluoroacetic acid has been used to mediate the hydroarylation of alkenes, yielding dihydrocoumarins and dihydroquinolones. This process highlights the compound's utility in facilitating chemical reactions relevant to pharmaceutical and material sciences (Kelin Li et al., 2005).

Chemosensor Development

The creation of chemosensors for metal ion detection, such as copper (II), has utilized derivatives of 2-trifluoroacetylhydroquinone. These chemosensors exhibit significant changes in optical properties in the presence of specific ions, demonstrating the potential for developing sophisticated detection tools in environmental and biomedical fields (Yin-Jie Zhang et al., 2011).

Mechanism of Action

Target of Action

2-Trifluoroacetylhydroquinone, a derivative of hydroquinone, primarily targets the tyrosinase enzyme . This enzyme plays a crucial role in the initial step of the melanin pigment biosynthesis pathway .

Mode of Action

The compound interacts with its targets by inhibiting the tyrosinase enzyme, thereby reducing melanin pigment production . This interaction results in changes in the melanin biosynthesis pathway, affecting the production of melanin, a pigment responsible for skin color .

Biochemical Pathways

The primary biochemical pathway affected by 2-Trifluoroacetylhydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, the compound disrupts the normal function of this pathway, leading to reduced melanin production .

Pharmacokinetics

Quinones, a class of compounds to which 2-trifluoroacetylhydroquinone belongs, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .

Result of Action

The primary result of 2-Trifluoroacetylhydroquinone’s action is a reduction in melanin production due to the inhibition of the tyrosinase enzyme . This can lead to a lightening of the skin color, making the compound potentially useful in the treatment of skin disorders associated with hyperpigmentation .

Action Environment

The action, efficacy, and stability of 2-Trifluoroacetylhydroquinone can be influenced by various environmental factors. For instance, the presence of other compounds can affect the redox cycling of quinones, potentially impacting their biological activity . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

properties

IUPAC Name

1-(2,5-dihydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNIAUJPESWBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoroacetylhydroquinone

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